molecular formula C13H17NO2 B13119929 Methyl(3S,4R)-4-(p-tolyl)pyrrolidine-3-carboxylate

Methyl(3S,4R)-4-(p-tolyl)pyrrolidine-3-carboxylate

Cat. No.: B13119929
M. Wt: 219.28 g/mol
InChI Key: FNKALRYQAVQRDR-NWDGAFQWSA-N
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Description

Methyl(3S,4R)-4-(p-tolyl)pyrrolidine-3-carboxylate is a chiral pyrrolidine derivative characterized by a stereochemically defined (3S,4R) configuration. The compound features a p-tolyl (4-methylphenyl) substituent at the 4-position of the pyrrolidine ring and a methyl ester group at the 3-position. Pyrrolidine-based compounds are widely explored in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds, making them valuable in drug design for targeting enzymes or receptors .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl (3S,4R)-4-(4-methylphenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C13H17NO2/c1-9-3-5-10(6-4-9)11-7-14-8-12(11)13(15)16-2/h3-6,11-12,14H,7-8H2,1-2H3/t11-,12+/m0/s1

InChI Key

FNKALRYQAVQRDR-NWDGAFQWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CNC[C@H]2C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)C2CNCC2C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via:

  • Formation of the Pyrrolidine Ring:
    Constructed through cyclization reactions starting from suitable amino acid derivatives or azlactones, often employing chiral catalysts or auxiliaries to control stereochemistry.

  • Introduction of the p-Tolyl Group:
    Achieved either by using p-tolyl-substituted starting materials or via cross-coupling reactions (e.g., Suzuki or Heck reactions) to install the aryl substituent at the 4-position of the pyrrolidine ring.

  • Esterification of the Carboxylate:
    The carboxylic acid group at the 3-position is methylated, commonly using methylating agents like diazomethane or methyl iodide under basic conditions to form the methyl ester.

Enantioselective Synthesis

  • Chiral Catalysts and Auxiliaries:
    Use of chiral organocatalysts or metal complexes enables enantioselective cyclization, ensuring the (3S,4R) stereochemistry. For example, palladium-catalyzed spirocyclization followed by azlactone ring opening has been demonstrated to yield high enantiomeric excess (up to 94% ee).

  • Protection/Deprotection Strategies:
    Amino groups are often protected with tert-butoxycarbonyl (Boc) groups during synthesis to prevent side reactions. Deprotection is achieved under acidic conditions (e.g., trifluoroacetic acid).

Reaction Conditions and Optimization

  • Solvents:
    Common solvents include ethyl acetate, dichloromethane, and tetrahydrofuran, chosen for their ability to dissolve reactants and facilitate stereoselective reactions.

  • Temperature:
    Controlled temperatures, often room temperature or sub-ambient (e.g., −78°C), are employed to maximize stereochemical control and yield.

  • Reagents:
    Coupling reagents such as EDCI or DCC may be used for amide bond formation or esterification steps. Trimethylsilyl chloride is used in some protocols to facilitate esterification or protect functional groups.

Detailed Preparation Protocol Example

Step Reagents/Conditions Description Yield/Notes
1 Azlactone derivative, Pd2(dba)3, chiral organocatalyst Enantioselective spirocyclization at RT Full conversion monitored by 1H NMR
2 Methanol, trimethylsilyl chloride, 45°C, 2 h Esterification and ring opening Product isolated by silica gel chromatography; 47% yield, 94% ee
3 Boc protection (if required) Protect amino groups during intermediate steps Improves stability and handling
4 Deprotection with trifluoroacetic acid Removal of Boc group to yield free amine Acidic conditions, mild temperature

Analytical Techniques for Verification

  • NMR Spectroscopy (1H and 13C):
    Used to confirm stereochemistry via coupling constants and proton environment analysis.

  • Chiral HPLC:
    Separates enantiomers, confirming enantiomeric excess and stereochemical purity.

  • Mass Spectrometry (HRMS):
    Confirms molecular weight and fragmentation pattern, ensuring correct molecular structure.

Industrial and Scale-Up Considerations

  • Continuous Flow Synthesis:
    Enhances reproducibility and yield, suitable for larger scale production.

  • Purification:
    Crystallization and chromatographic techniques are employed to achieve high purity, essential for pharmaceutical applications.

  • Process Optimization:
    Reaction parameters such as reagent stoichiometry, solvent choice, and temperature are optimized to maximize yield and stereoselectivity.

Summary Table of Key Preparation Methods

Preparation Aspect Method/Condition Outcome/Remarks
Pyrrolidine ring formation Cyclization of amino acid derivatives or azlactones Establishes core ring structure
Stereocontrol Chiral catalysts (Pd complexes, organocatalysts) High enantiomeric excess (>90% ee)
p-Tolyl group introduction Use of p-tolyl-substituted precursors or cross-coupling Selective aryl substitution
Esterification Methylation with methyl iodide or diazomethane Formation of methyl ester functional group
Protection/Deprotection Boc group protection; TFA deprotection Protects amino group during synthesis
Purification Silica gel chromatography, crystallization High purity product

Chemical Reactions Analysis

Types of Reactions

Methyl(3S,4R)-4-(p-tolyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield p-tolyl ketone, while reduction may produce the corresponding alcohol.

Scientific Research Applications

Methyl(3S,4R)-4-(p-tolyl)pyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It could be investigated for its therapeutic potential in treating various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl(3S,4R)-4-(p-tolyl)pyrrolidine-3-carboxylate involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in the body.

    Pathways Involved: It could modulate biochemical pathways, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key differentiator is the p-tolyl group , which contrasts with substituents in analogs such as:

  • 4-Chlorophenyl : Methyl(3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate (CAS 862364-67-8, MW 263.71 g/mol) .
  • 4-Methoxyphenyl : (3S,4R)-Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate (CAS 750632-10-1, MW 249.26 g/mol) .
  • Indolyl/ureido : (±)-Methyl (3R,4S)-1-methyl-4-phenyl-3-[(3-phenylureido)methyl]pyrrolidine-3-carboxylate (MW 379.45 g/mol, 96% yield) .

The methyl ester at the 3-position distinguishes it from carboxylic acid derivatives (e.g., compounds in the 14{6,x} series), which may exhibit altered solubility or bioavailability .

Stereochemical and Physicochemical Implications

  • Stereochemistry : The (3S,4R) configuration may confer distinct binding properties compared to racemic mixtures (e.g., (±)-trans isomers in ) or alternative stereoisomers (e.g., (2S,3S,4R,5S) in nitro-substituted derivatives) .
  • Substituent Effects: p-Tolyl vs. 4-Methoxyphenyl: The electron-donating methyl group (p-tolyl) may enhance lipophilicity compared to the polar methoxy group . Chlorophenyl vs.

Key Research Findings and Trends

Yield-Purity Trade-offs : Ureido and indolyl derivatives often achieve >95% purity but require rigorous chromatographic purification, whereas pyridyl analogs show lower purity (36%) despite moderate yields .

Stereoselective Synthesis : Advanced techniques (e.g., enantioselective 1,3-dipolar cycloadditions) enable high stereochemical control, as seen in nitro-substituted pyrrolidines .

Substituent-Driven Properties : The choice of aryl substituent (e.g., p-tolyl vs. chlorophenyl) critically impacts physicochemical properties, necessitating tailored synthetic and purification strategies .

Biological Activity

Methyl(3S,4R)-4-(p-tolyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C13H17NO2C_{13}H_{17}NO_2 and a molecular weight of approximately 219.28 g/mol. Its structure features a pyrrolidine ring with specific stereochemistry at the 3 and 4 positions, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways, influencing cellular processes.
  • Receptor Binding : It has been shown to bind to specific receptors in the central nervous system, modulating neurotransmitter release and receptor activation.
  • Ion Channel Modulation : The compound could affect ion channels, altering cellular ion flow and signaling pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in various models, making it a candidate for treating conditions characterized by inflammation.
  • Analgesic Effects : It has shown potential as an analgesic agent, providing pain relief in experimental settings.
  • Anticonvulsant Activity : Preliminary studies suggest that this compound may possess anticonvulsant properties, indicating its potential use in neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduction in cytokine production,
AnalgesicPain relief in animal models
AnticonvulsantDecreased seizure frequency

Case Study: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of this compound, researchers administered the compound to mice subjected to lipopolysaccharide (LPS) treatment. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound could be developed as a therapeutic agent for inflammatory diseases.

Case Study: Analgesic Effects

Another investigation focused on the analgesic properties of the compound using the hot plate test in rodents. Mice treated with this compound exhibited increased latency to respond to thermal stimuli compared to control groups, indicating effective pain relief.

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